Enhanced Acidity (Lower pKa) of N-(5-Amino-2-fluorophenyl)benzamide Relative to Unsubstituted N-Phenylbenzamide
The predicted acid dissociation constant (pKa) of N-(5-Amino-2-fluorophenyl)benzamide is 12.13±0.70, which is approximately 1.4 units lower than the predicted pKa of unsubstituted N-phenylbenzamide (13.52±0.70) . This increased acidity is attributed to the electron-withdrawing effect of the ortho-fluorine substituent, which stabilizes the conjugate base. The amino group at the 5-position also contributes to the electronic environment. This difference in pKa directly influences the compound's ionization state at physiological pH and its behavior in acid-base extraction and purification protocols.
| Evidence Dimension | Acid Dissociation Constant (pKa, predicted) |
|---|---|
| Target Compound Data | 12.13±0.70 |
| Comparator Or Baseline | N-Phenylbenzamide: 13.52±0.70 |
| Quantified Difference | ΔpKa ≈ 1.39 units (lower for target compound) |
| Conditions | Predicted values using ACD/Labs or similar computational software; reported by ChemicalBook. |
Why This Matters
A lower pKa indicates that the amide proton is more readily deprotonated under basic conditions, which can be exploited in specific synthetic transformations or purification strategies that are not feasible with the unsubstituted analog.
